molecular formula C5H8F3NO B13003545 2-Amino-1-(trifluoromethyl)cyclobutan-1-ol

2-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Cat. No.: B13003545
M. Wt: 155.12 g/mol
InChI Key: LDHGETDLVALRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(trifluoromethyl)cyclobutan-1-ol is a chemical compound with the molecular formula C5H8F3NO. It is characterized by the presence of an amino group, a trifluoromethyl group, and a cyclobutanol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(trifluoromethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with trifluoromethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow chemistry and automated reactors, can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(trifluoromethyl)cyclobutan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Amino-1-(trifluoromethyl)cyclobutan-1-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-1-(trifluoromethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(trifluoromethyl)cyclobutan-1-ol is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C5H8F3NO

Molecular Weight

155.12 g/mol

IUPAC Name

2-amino-1-(trifluoromethyl)cyclobutan-1-ol

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)4(10)2-1-3(4)9/h3,10H,1-2,9H2

InChI Key

LDHGETDLVALRDH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1N)(C(F)(F)F)O

Origin of Product

United States

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